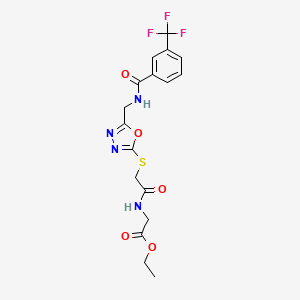

Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate

Description

Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethylbenzamido group, a thioether linkage, and an ethyl ester moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to diverse biological activities, including antimicrobial and enzyme inhibitory effects .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[[[3-(trifluoromethyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O5S/c1-2-28-14(26)8-21-12(25)9-30-16-24-23-13(29-16)7-22-15(27)10-4-3-5-11(6-10)17(18,19)20/h3-6H,2,7-9H2,1H3,(H,21,25)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZBWVPCDIHHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate, a compound featuring a trifluoromethyl group and an oxadiazole moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the compound's biological activity, including its anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Core Structure : The presence of the 1,3,4-oxadiazole ring is significant due to its known biological activities.

- Functional Groups : The trifluoromethyl group is noted for enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under discussion has been evaluated for its ability to inhibit various cancer cell lines.

-

Mechanism of Action :

- The oxadiazole moiety is believed to interfere with critical cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are essential for DNA synthesis and modification respectively .

- Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression .

-

In Vitro Studies :

- In a study involving human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines, the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition compared to standard treatments .

- The compound induced apoptosis in HCT116 cells significantly more than traditional chemotherapeutics like erlotinib .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. The incorporation of a trifluoromethyl group may enhance its activity against bacterial strains.

- Inhibition Studies :

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HCT116 | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |

| A549 | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 |

| A375 | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 |

Table 2: Mechanistic Insights

| Mechanism | Effect | Reference |

|---|---|---|

| Apoptosis Induction | Enhanced by compound | |

| EGFR Inhibition | Significant inhibition | |

| HDAC Inhibition | Potentially inhibited |

Case Study 1: Anticancer Efficacy in HCT116 Cells

A study demonstrated that the compound significantly increased apoptosis rates in HCT116 cells when compared to erlotinib, indicating a promising alternative for cancer treatment strategies.

Case Study 2: Structural Activity Relationship (SAR)

Research focusing on SAR has shown that modifications in the oxadiazole structure can lead to enhanced biological activity, providing insights into optimizing the compound for better therapeutic outcomes .

Scientific Research Applications

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example:

- HCT116 (human colorectal carcinoma)

- A549 (human lung adenocarcinoma)

- A375 (human melanoma)

These studies typically employ assays such as the MTT assay to determine cell viability post-treatment with the compound .

Case Studies

- Synthesis and Evaluation of Oxadiazole Derivatives : Research conducted by El-Din et al. synthesized several oxadiazole derivatives and assessed their antiproliferative activities against NCI-58 human cancer cell lines. One derivative showed over 90% inhibition in breast and leukemia cancer cell lines .

- Comparative Studies : A comparative analysis indicated that certain oxadiazole compounds exhibited two times higher cytotoxicity than cisplatin, a common chemotherapy drug, with IC50 values significantly lower than those of traditional treatments .

Antimicrobial Properties

Compounds containing the oxadiazole ring have also been explored for their antimicrobial properties. Research indicates that these derivatives can inhibit bacterial growth effectively, suggesting potential applications as antibiotics or antifungal agents .

Anti-inflammatory Effects

Some studies have noted the anti-inflammatory properties of oxadiazole derivatives. By inhibiting COX enzymes, these compounds may reduce inflammation associated with various diseases, including arthritis and other chronic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thiazole vs. Oxadiazole Derivatives

- Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e): This thiazole-based compound () shares the trifluoromethylphenyl substitution but differs in the heterocyclic core (thiazole vs. oxadiazole). Thiazoles are known for their antimicrobial properties, while oxadiazoles often exhibit stronger enzyme inhibition due to enhanced π-stacking interactions .

- The absence of the trifluoromethyl group reduces its metabolic stability compared to the target compound .

Substituent Modifications

Trifluoromethylbenzamido vs. Hydroxyphenyl Groups

- Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate (3) :

This compound () features a hydroxyphenyl group instead of the trifluoromethylbenzamido moiety. The hydroxyl group improves antioxidant activity but may reduce cell membrane permeability due to increased polarity . - Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6l): With a trifluoromethylbenzyl-thioether group (), this compound shows structural similarity but includes a methoxyimino ester. The methoxy group enhances stability against hydrolysis, though synthetic yields (42.1%) are lower than typical oxadiazole derivatives .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound’s structure permits disconnection into three key fragments (Figure 1):

- 1,3,4-Oxadiazole ring : Synthesized via cyclization of hydrazide intermediates with carbon disulfide.

- Thioacetamido-ethyl ester side chain : Introduced through nucleophilic substitution of a mercapto-oxadiazole intermediate with chloroacetamide derivatives.

- Trifluoromethylbenzamido group : Attached via amide coupling between an aminomethyl-oxadiazole intermediate and 3-(trifluoromethyl)benzoyl chloride.

Stepwise Synthesis of the 1,3,4-Oxadiazole Core

Synthesis of Hydrazide Intermediate

The 1,3,4-oxadiazole ring originates from a hydrazide precursor. Ethyl 2-(2-hydrazineyl-2-oxoethoxy)acetate is prepared by reacting ethyl 2-chloroacetate with N-(2-hydroxyphenyl)acetamide in acetone under reflux (8 h) with potassium carbonate (K₂CO₃) as a base. Hydrazine monohydrate is then added to yield the hydrazide (Scheme 1A).

Reaction Conditions:

Introduction of the Thioacetamido-Ethyl Ester Side Chain

Installation of the Trifluoromethylbenzamido Moiety

Integrated Synthetic Route and Process Challenges

Consolidated Synthetic Pathway

- Hydrazide Formation → 2. Oxadiazole Cyclization → 3. Thioetherification → 4. Amide Coupling (Table 1).

Key Challenges and Solutions

- Intermediate Stability : The mercapto-oxadiazole intermediate is prone to oxidation; strict nitrogen atmosphere is required during thioetherification.

- Acyl Chloride Reactivity : Rapid coupling at low temperatures avoids side reactions with ester groups.

- Purification : Silica gel chromatography resolves closely eluting byproducts (e.g., N-acylurea).

Analytical Validation and Characterization

Spectroscopic Confirmation

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or via condensation reactions using reagents like chloroacetyl chloride .

- Step 2: Alkylation or thiolation of the oxadiazole ring using ethyl bromoacetate or similar agents to introduce the thioacetamido group (yields ~74–83% under reflux with triethylamine as a base) .

- Step 3: Functionalization with the 3-(trifluoromethyl)benzamido group via amide coupling (e.g., EDC/HOBt or DCC). Key parameters: Reflux in THF or DMF (3–5 h), pH control, and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for structural validation?

- 1H/13C NMR : Assign chemical shifts for the oxadiazole ring (δ 7.3–8.1 ppm for aromatic protons), trifluoromethyl group (δ -60 ppm in 19F NMR), and ester carbonyl (δ 165–170 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 428–450 range) .

- Elemental Analysis : Verify purity (>95%) via %C, %H, %N matching calculated values .

Q. How do substituents on the oxadiazole ring influence physicochemical properties?

- The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability .

- The thioacetamido linker improves solubility in polar aprotic solvents (e.g., DMSO) .

- Steric effects from the benzamido group may reduce crystallinity, necessitating amorphous solid dispersion strategies .

Advanced Research Questions

Q. How can contradictory bioassay data be resolved for this compound?

- Case Study : If cytotoxicity assays (e.g., IC50) conflict with enzyme inhibition

- Validate assay conditions (e.g., pH, temperature, and cell line viability controls) .

- Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) to confirm target engagement .

- Analyze metabolite interference via LC-MS (e.g., ester hydrolysis products) .

Q. What computational strategies predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases, focusing on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the trifluoromethyl group .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å for stable binding) .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzamido) with activity trends .

Q. How can metabolic stability be improved for in vivo studies?

- Strategies :

- Replace the ethyl ester with a tert-butyl ester to reduce hydrolysis .

- Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .

- Test in liver microsomes (e.g., t1/2 >60 min for viable stability) .

Q. What synthetic modifications enhance selectivity for target vs. off-target interactions?

- Example : Replace the 3-(trifluoromethyl)benzamido group with a 4-fluorophenyl variant to reduce hERG channel binding .

- Data-Driven Approach : Screen analogs with varying oxadiazole substituents (e.g., bromo, nitro) using high-content imaging to assess off-target effects .

Methodological Guidelines

- Contradiction Management : Replicate experiments across independent labs and use standardized protocols (e.g., NIH assay guidelines) .

- Scale-Up Synthesis : Optimize microwave-assisted reactions (100–150°C, 30 min) to reduce side products .

- Data Reproducibility : Archive raw NMR/HRMS files in public repositories (e.g., ChemSpider) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.